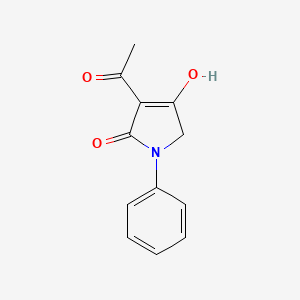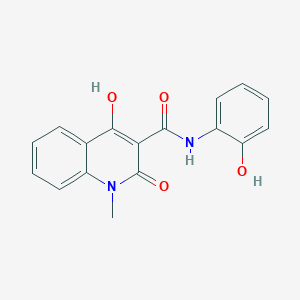
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione, also known as HPPD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. HPPD is a cyclic imide derivative that has been extensively studied for its ability to inhibit the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants. This enzyme plays a crucial role in the biosynthesis of plastoquinone, an essential component of the electron transport chain in photosynthesis.
作用機序
The mechanism of action of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors involves the inhibition of the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme in plants. The 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme plays a crucial role in the biosynthesis of plastoquinone, an essential component of the electron transport chain in photosynthesis. The inhibition of this enzyme leads to the accumulation of toxic intermediates, resulting in the death of the plant. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors are selective for plants and do not affect the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme in animals.
Biochemical and Physiological Effects:
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been shown to have a range of biochemical and physiological effects on plants. The inhibition of the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme leads to the accumulation of toxic intermediates, resulting in the death of the plant. Furthermore, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been found to affect the expression of various genes involved in the biosynthesis of secondary metabolites, including carotenoids and flavonoids. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have also been shown to affect the photosynthetic activity of plants, leading to a reduction in biomass production.
実験室実験の利点と制限
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have several advantages for lab experiments. They are highly selective for plants and do not affect the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme in animals, making them safe for use in the laboratory. Furthermore, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors are effective against a broad range of weed species, making them a useful tool for studying the effects of herbicides on plant growth and development. However, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have some limitations for lab experiments. They are highly toxic to plants, making it difficult to study the long-term effects of herbicide exposure on plant growth and development. Furthermore, the use of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors in the laboratory may not accurately reflect the effects of herbicides in the field, where environmental factors such as temperature and moisture can affect herbicide efficacy.
将来の方向性
There are several future directions for research on 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors. One area of research is the development of new 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors that are more effective against herbicide-resistant weed species. Another area of research is the development of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors that are more selective for specific plant species, reducing the risk of off-target effects. Furthermore, research is needed to better understand the long-term effects of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors on plant growth and development, as well as the potential environmental impacts of herbicide use. Finally, there is a need for research on the use of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors in combination with other herbicides, as this may increase the efficacy of weed control while reducing the risk of herbicide resistance.
Conclusion:
In conclusion, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been shown to be effective in controlling weeds in various crops, and research on 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors is ongoing. The synthesis of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione involves the reaction of succinic anhydride with aniline in the presence of a catalyst, and the overall yield of the synthesis process is around 50%. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have several advantages for lab experiments, but also have some limitations. Finally, there are several future directions for research on 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors, including the development of new 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors and the study of the long-term effects of herbicide use.
合成法
The synthesis of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione involves the reaction of succinic anhydride with aniline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the intermediate 3-(1-phenyl-2,4-dioxopyrrolidin-3-yl) propanoic acid, which is subsequently dehydrated to form 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione. The overall yield of the synthesis process is around 50%, and the purity of the final product can be increased by recrystallization.
科学的研究の応用
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione has been extensively studied for its potential applications in the field of herbicides. The inhibition of the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme in plants leads to the accumulation of toxic intermediates, resulting in the death of the plant. This property has been exploited to develop a new class of herbicides that are effective against a broad range of weed species. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been shown to be effective in controlling weeds in various crops, including corn, soybeans, and wheat. Furthermore, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been found to be effective in controlling herbicide-resistant weed species.
特性
IUPAC Name |
4-acetyl-3-hydroxy-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)11-10(15)7-13(12(11)16)9-5-3-2-4-6-9/h2-6,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPWEVJQOVBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CN(C1=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)





![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)